N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
Description
N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group on the benzene ring and a 3,4-dimethoxyphenyl-substituted isoxazole moiety. For example, similar compounds are synthesized via condensation of enaminones with active methylene compounds or through amide coupling reactions involving heterocyclic amines . The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the 3,4-dimethoxyphenyl-isoxazole moiety may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c1-27-16-8-7-12(9-18(16)28-2)17-10-13(25-29-17)11-24-19(26)14-5-3-4-6-15(14)20(21,22)23/h3-10H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSMFWCYNNUXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, synthesis, and relevant research findings.
Structural Characteristics
The compound features an isoxazole ring, which is known for its biological relevance. The presence of a trifluoromethyl group enhances lipophilicity and can influence pharmacokinetic properties. The molecular formula is , with a molecular weight of approximately 396.37 g/mol.
Research indicates that the biological activity of this compound may involve interactions with specific molecular targets within cells, such as enzymes or receptors. These interactions can lead to modulation of various biochemical pathways, including:
- Enzyme inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor modulation : It could interact with cellular receptors, influencing signaling pathways.
The exact targets and pathways remain to be fully elucidated through further research.
Anticancer Properties
Initial studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 10.5 | Apoptosis induction |
| A549 | 15.8 | Cell cycle arrest |
| NCI-H460 | 12.3 | Inhibition of proliferation |
These values suggest that the compound has promising potential as an anticancer agent, particularly due to its ability to induce apoptosis and inhibit cell proliferation in various cancer types.
Anti-inflammatory Effects
In addition to anticancer properties, the compound has also shown anti-inflammatory activity. Studies indicate that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
-
Study on MCF7 Cells :
- Researchers evaluated the compound's effect on MCF7 breast cancer cells.
- Results indicated a reduction in cell viability with an IC50 value of 10.5 µM.
- Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways.
-
Study on A549 Cells :
- The compound was tested on A549 lung cancer cells.
- An IC50 value of 15.8 µM was recorded.
- Flow cytometry analysis showed that treatment led to G1 phase cell cycle arrest.
Synthesis
The synthesis of this compound typically involves several steps:
-
Formation of Isoxazole Ring :
- A 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene is commonly employed.
-
Introduction of Dimethoxyphenyl Group :
- This is achieved through nucleophilic substitution reactions.
-
Acylation with Trifluoromethylbenzoyl Chloride :
- The final step involves acylation using trifluoromethylbenzoyl chloride under basic conditions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Differentiators and Implications
Trifluoromethyl Group :
- Present in both the target compound and flutolanil , this group enhances resistance to oxidative metabolism. However, flutolanil’s isopropoxy group directs it toward fungicidal activity, whereas the target compound’s 3,4-dimethoxyphenyl-isoxazole may favor therapeutic applications (e.g., kinase inhibition in cancer) .
Heterocyclic Moieties :
- The isoxazole ring in the target compound vs. thiadiazole in Compound 6 or thiazole in nitazoxanide derivatives impacts electronic properties. Isoxazole’s lower aromaticity compared to thiazole may reduce metabolic stability but improve solubility.
This contrasts with nitazoxanide’s 2,4-difluorophenyl group, which is smaller and more electronegative .
The excluded compounds in feature thiazole/thienyl groups, implying that the target’s isoxazole may offer a patentable novelty in drug design .
Research Findings and Hypotheses
- Synthetic Feasibility : The target compound could be synthesized via methods analogous to Compound 6 , substituting phenyl with 3,4-dimethoxyphenyl during isoxazole formation.
- Bioactivity Prediction : The trifluoromethyl group and dimethoxy substituents may synergize to improve blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapies.
- Thermal Stability : Compared to Compound 6 (mp 160°C) , the target compound’s bulkier substituents may increase melting point, enhancing crystallinity for formulation.
Q & A
Basic: What are the recommended synthetic pathways for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Isoxazole ring formation : Condensation of 3,4-dimethoxyphenylacetonitrile with hydroxylamine under acidic conditions to generate the isoxazole core.
Methylation and functionalization : Introduction of the methyl group at position 3 of the isoxazole via nucleophilic substitution, followed by coupling with 2-(trifluoromethyl)benzoyl chloride using a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .
Purification : Column chromatography or recrystallization to isolate the final product.
Key Parameters : Reaction temperature (often 0–80°C), solvent choice (e.g., DMF for amide bond formation), and stoichiometric control of coupling agents .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation. For example, the trifluoromethyl group appears as a singlet in ¹⁹F NMR .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å, C–N at ~1.34 Å) and dihedral angles between the isoxazole and benzamide moieties .
- Mass Spectrometry (LC–MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 463.1) and purity (>95%) .
Basic: What preliminary biological screening methods are used to assess its activity?
Methodological Answer:
- In vitro enzyme inhibition assays : Test against targets like kinases or proteases using fluorescence-based or colorimetric readouts (e.g., IC₅₀ determination).
- Cellular viability assays : MTT or ATP-luciferase assays in cancer or bacterial cell lines to evaluate cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with putative protein targets .
Advanced: How can contradictory structure-activity relationship (SAR) data be resolved?
Methodological Answer:
Contradictions in SAR often arise from:
- Stereochemical variations : Use chiral HPLC or circular dichroism to isolate enantiomers and test activity separately.
- Conformational analysis : Molecular dynamics simulations (e.g., UCSF Chimera ) to assess how trifluoromethyl group orientation affects target binding.
- Meta-analysis : Compare datasets across studies, prioritizing results with standardized assay conditions (e.g., pH, temperature) .
Advanced: What strategies optimize reaction yields during scale-up synthesis?
Methodological Answer:
- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions.
- Catalyst screening : Test Pd/C or CuI for coupling steps to enhance efficiency.
- Process monitoring : Use inline FTIR or TLC to track intermediate formation and adjust reaction time dynamically .
Advanced: How can computational modeling elucidate its mechanism of action?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with UCSF Chimera to predict binding poses in enzyme active sites (e.g., COX-2 or CYP450).
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) to analyze electronic effects of the trifluoromethyl group on amide bond reactivity .
- Pharmacophore mapping : Identify critical functional groups (e.g., methoxy, isoxazole) for target engagement using Schrödinger Suite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
